6,6-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one
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Overview
Description
6,6-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one is a bicyclic ketone with the molecular formula C12H18O. This compound is characterized by its unique structure, which includes a six-membered ring fused to a five-membered ring, with two methyl groups attached to the six-membered ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular aldol condensation of a diketone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Derivatives with different functional groups.
Scientific Research Applications
6,6-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can modulate its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one
- 1,4,5,6,7,7a-hexahydro-2H-inden-2-one
- Azulene, 1,2,3,5,6,7,8,8a-octahydro-1,4-dimethyl-7-(1-methylethenyl)-
Uniqueness
6,6-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one is unique due to its specific structural features, including the presence of two methyl groups on the six-membered ring and the fused bicyclic system.
Properties
CAS No. |
163128-61-8 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
6,6-dimethyl-4,5,7,7a-tetrahydro-1H-inden-2-one |
InChI |
InChI=1S/C11H16O/c1-11(2)4-3-8-5-10(12)6-9(8)7-11/h5,9H,3-4,6-7H2,1-2H3 |
InChI Key |
XMBVPYHNSJSSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC(=O)CC2C1)C |
Origin of Product |
United States |
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